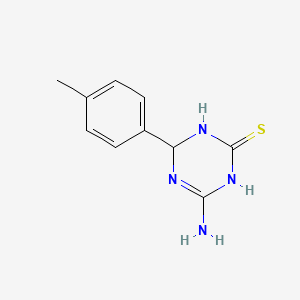

4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in medicinal chemistry, particularly as potential anti-tumor agents .

Synthesis Analysis

The synthesis of triazine derivatives often involves the cyclization of biguanides or the reaction of amidrazones with various electrophiles. For instance, 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was prepared by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate . Similarly, triazine derivatives can be synthesized through the reaction of intermediates like 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with carbonyl compounds .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was determined to crystallize in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions to form novel compounds. For instance, the reactivity of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol towards selected carbonyl compounds led to the synthesis of new triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives . Additionally, the reaction of 6-amino-1,2,4-triazin-5(2H)-ones with phosphorus pentasulfide affords 6-amino-1,2,4-triazine-5(2H)-thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be influenced by their molecular structure and substituents. For example, the solid-state structures of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine in methanol and DMSO solvates, as well as its molecular adducts with aliphatic dicarboxylic acids, were analyzed by single crystal X-ray diffraction and thermal methods, revealing various recognition patterns formed between acceptor and donor groups . The antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was also studied, with some compounds showing moderate activity against human cancer cell lines .

Scientific Research Applications

Heterocyclic Chemistry and Biological Significance

Triazines, including compounds like 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, are a cornerstone in heterocyclic chemistry and have been the subject of extensive research due to their diverse biological activities. These compounds are notable for their presence in various isomeric forms, with 1,3,5-triazine being particularly significant. Their unique structure allows for a wide range of biological applications, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial activities. This broad spectrum of pharmacological actions makes triazine derivatives valuable for the development of future drugs, showcasing their importance in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Organic Synthesis and Industrial Applications

The versatility of amino-triazoles, including the 4-Amino-6-(4-methylphenyl) variant, extends into the realm of fine organic synthesis, where they serve as raw materials. These compounds are crucial in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility spans even further into the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. Such diverse applications underscore the compound's significance in both applied sciences and industry, highlighting its role in the production of various agricultural and medical products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Antioxidant and Antiradical Activities

Compounds with an open thiogroup, like some 1,2,4-triazole derivatives, exhibit high levels of antioxidant and antiradical activities, beneficial for patients exposed to high doses of radiation. Their comparison to biogenic amino acids such as cysteine, which also possesses a free SH-group, indicates their potential therapeutic value. This comparison points to the unique possibilities and opportunities provided by synthesized 1,2,4-triazole-3-tiones for enhancing overall conditions and biochemical processes in affected patients (Kaplaushenko, 2019).

Synthesis and Physico-Chemical Properties

The exploration of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole has shown that this class of organic compounds is of interest across various scientific and industrial fields. Their applications in optical materials, photosensitizers, coloring agents, antioxidants, fuel additives, and corrosion inhibitors for agriculture underscore their versatility. Additionally, their classification as low-toxic or non-toxic substances enhances their appeal for further research and application in diverse areas (Parchenko, 2019).

Future Directions

properties

IUPAC Name |

4-amino-2-(4-methylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-6-2-4-7(5-3-6)8-12-9(11)14-10(15)13-8/h2-5,8H,1H3,(H4,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLHDMUUSXXMPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(=S)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)